molecular formula C8H4Cl2N2 B12332726 2,8-Dichloro-[1,6]naphthyridine

2,8-Dichloro-[1,6]naphthyridine

Cat. No.: B12332726
M. Wt: 199.03 g/mol
InChI Key: GCQGERDRJGUROP-UHFFFAOYSA-N
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Description

2,8-Dichloro-[1,6]naphthyridine is a heterocyclic compound featuring a bicyclic structure with nitrogen atoms at the 1- and 6-positions and chlorine substituents at the 2- and 8-positions. This scaffold is part of the broader 1,6-naphthyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antitumor, antiviral, and antimicrobial properties . The chlorine atoms at positions 2 and 8 enhance the compound's electronic profile, making it a reactive intermediate for further functionalization, such as Suzuki–Miyaura couplings . While synthetic routes to 1,6-naphthyridines often involve Skraup-like cyclizations or multi-step condensation reactions, the specific synthesis of 2,8-dichloro-[1,6]naphthyridine may require chlorination steps using reagents like phosphorus oxychloride .

Properties

IUPAC Name

2,8-dichloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-4-11-3-5-1-2-7(10)12-8(5)6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQGERDRJGUROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=NC=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-[1,6]naphthyridine typically involves the chlorination of [1,6]naphthyridine. One common method is the reaction of [1,6]naphthyridine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of 2,8-Dichloro-[1,6]naphthyridine.

Industrial Production Methods

Industrial production of 2,8-Dichloro-[1,6]naphthyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-[1,6]naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2nd and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of 2,8-dialkoxy-[1,6]naphthyridine derivatives, while oxidation can yield naphthyridine diones.

Scientific Research Applications

2,8-Dichloro-[1,6]naphthyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties. The compound has shown promising activity against various cancer cell lines and microbial strains.

    Biological Studies: It is used as a probe in biological studies to understand the mechanisms of action of various enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,8-Dichloro-[1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Isomeric Dichloro-naphthyridines

  • 2,8-Dichloro-1,5-naphthyridine : This isomer differs in nitrogen placement (positions 1 and 5), leading to distinct electronic properties. Suzuki–Miyaura coupling reactions occur preferentially at the 2-position in 2,8-dichloro-1,5-naphthyridine, whereas reactivity patterns in the 1,6-isomer remain less documented .
  • 2,6-Dichloro-1,7-naphthyridine : With nitrogens at 1 and 7, this isomer exhibits altered solubility and hydrogen-bonding capabilities. Its molecular weight (199.04 g/mol) matches the 1,6-isomer, but its cytotoxic profile is likely influenced by the chlorine positioning .

Hydrogenated Derivatives

  • This derivative serves as a precursor in drug synthesis, emphasizing the role of chlorine in directing reactivity .

Fused Derivatives

  • Thieno[2,3-h][1,6]naphthyridines: Fusing a thiophene ring enhances π-conjugation, improving fluorescence properties. Chlorination of intermediates like 8-methyl-5-oxo-1,2,4,5-tetrahydrothieno[2,3-h][1,6]naphthyridine (11b) yields 5-chloro derivatives with moderate cytotoxicity (68% yield) .
  • Benzo[h]naphtho[1,2-b][1,6]naphthyridine : Chlorine at the 2nd position in this fused system increases cytotoxicity compared to methyl substituents, highlighting the importance of electron-withdrawing groups .

Cytotoxicity

  • 2,8-Dichloro-[1,6]naphthyridine: Limited direct data, but related 1,6-naphthyridines show IC₅₀ values in the µM range against cancer cell lines .
  • Chlorinated benzo[h]naphtho derivatives : Exhibit 2–5-fold higher activity than methylated analogs, with IC₅₀ values as low as 0.8 µM in MCF-7 cells .
  • Aaptamines (natural 1,6-naphthyridines) : Demonstrate moderate anticancer activity (IC₅₀ ~10 µM) via modulation of AP-1 and NF-κB pathways .

Antiviral Activity

  • 1,6-Naphthyridine derivatives : Inhibit human cytomegalovirus (HCMV) with EC₅₀ values of 0.02–0.5 µM, though 2,8-dichloro variants are yet to be tested .

Reactivity in Cross-Coupling Reactions

  • 2,8-Dichloro-[1,6]naphthyridine : Predicted to undergo Suzuki coupling at the 2-position based on trends in 1,6-naphthyridines .
  • 2,5-Dichloro-1,6-naphthyridine : Reacts selectively at C2 under palladium catalysis, enabling modular derivatization .

Biological Activity

2,8-Dichloro-[1,6]naphthyridine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound features a naphthyridine core with two chlorine substituents at the 2 and 8 positions. This substitution pattern is crucial for its biological activity, influencing its interaction with biological macromolecules.

Anticancer Activity

Research indicates that 2,8-Dichloro-[1,6]naphthyridine exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

  • Cell Lines Tested :
    • H1299 (non-small cell lung cancer)
    • A549 (lung adenocarcinoma)
    • HeLa (cervical cancer)
  • Mechanism of Action :
    • The compound intercalates into DNA, disrupting replication and transcription processes.
    • It has been observed to upregulate p21 expression and induce apoptosis in a p53-independent manner.
Cell LineIC50 (μg/mL)Mechanism of Action
H129910.47DNA intercalation
A54915.03Apoptosis induction
HeLaNot specifiedp53-independent apoptosis

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens.

  • Targeted Pathogens :
    • Gram-positive and Gram-negative bacteria
    • Fungi
  • Efficacy :
    • Studies have shown that it inhibits the growth of several strains, suggesting potential as an antibiotic agent.

Anti-inflammatory Effects

2,8-Dichloro-[1,6]naphthyridine has been evaluated for its anti-inflammatory properties:

  • Mechanism :
    • It inhibits the production of pro-inflammatory cytokines.
  • Application :
    • Potential use in treating inflammatory diseases such as arthritis.

Case Studies

  • In Vitro Study on Lung Cancer Cells
    In a study conducted by Nakamura et al., the compound was tested against human lung cancer cell lines. The results indicated that it significantly reduced cell viability through apoptosis induction.
  • Animal Model Studies
    In vivo experiments using mice xenografted with human hepatocellular carcinoma showed that treatment with the compound reduced tumor size and downregulated markers associated with proliferation (SOX9 and Ki67).

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